2-[(2-chlorophenoxy)methyl]-1-ethyl-1H-benzimidazole
Overview
Description
2-[(2-chlorophenoxy)methyl]-1-ethyl-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical name, omeprazole, and is commonly used as a proton pump inhibitor in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders.
Mechanism of Action
The mechanism of action of omeprazole is based on its ability to inhibit the proton pump in the parietal cells of the stomach, which reduces the production of gastric acid. This results in a decrease in the acidity of the stomach, which can be beneficial in the treatment of acid-related disorders such as 2-[(2-chlorophenoxy)methyl]-1-ethyl-1H-benzimidazole and peptic ulcers.
Biochemical and Physiological Effects:
In addition to its effects on gastric acid production, omeprazole has been shown to have a number of other biochemical and physiological effects. These include the modulation of the activity of various enzymes and signaling pathways, as well as the regulation of gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using omeprazole in lab experiments is its well-established safety profile, as the compound has been extensively studied in clinical trials. However, one limitation of using omeprazole in lab experiments is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research into the applications of omeprazole. These include the development of new formulations or derivatives of the compound with improved pharmacokinetic properties, as well as the investigation of its potential applications in the treatment of other diseases beyond acid-related disorders. Additionally, further research is needed to fully elucidate the molecular mechanisms underlying the biological effects of omeprazole.
Scientific Research Applications
Omeprazole has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
properties
IUPAC Name |
2-[(2-chlorophenoxy)methyl]-1-ethylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-2-19-14-9-5-4-8-13(14)18-16(19)11-20-15-10-6-3-7-12(15)17/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWSWOLMCVCDFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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